molecular formula C20H21N3O5 B3691390 1-(2H-1,3-BENZODIOXOL-5-YLMETHYL)-4-(2-METHYL-3-NITROBENZOYL)PIPERAZINE

1-(2H-1,3-BENZODIOXOL-5-YLMETHYL)-4-(2-METHYL-3-NITROBENZOYL)PIPERAZINE

Cat. No.: B3691390
M. Wt: 383.4 g/mol
InChI Key: KRLRLLAUMXTMBA-UHFFFAOYSA-N
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Description

1-(2H-1,3-BENZODIOXOL-5-YLMETHYL)-4-(2-METHYL-3-NITROBENZOYL)PIPERAZINE is a complex organic compound that belongs to the class of piperazines. Piperazines are known for their diverse pharmacological properties and are often used in medicinal chemistry for the development of various therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2H-1,3-BENZODIOXOL-5-YLMETHYL)-4-(2-METHYL-3-NITROBENZOYL)PIPERAZINE typically involves multiple steps, including the formation of the piperazine ring and subsequent functionalization. Common synthetic routes may include:

    Step 1: Formation of the piperazine ring through cyclization reactions.

    Step 2: Introduction of the benzodioxolylmethyl group via nucleophilic substitution.

    Step 3: Attachment of the methyl-nitrobenzoyl group through acylation reactions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic routes to maximize yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(2H-1,3-BENZODIOXOL-5-YLMETHYL)-4-(2-METHYL-3-NITROBENZOYL)PIPERAZINE can undergo various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Reduction of nitro groups to amines.

    Substitution: Nucleophilic or electrophilic substitution reactions on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Use of oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Use of reducing agents like hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Use of nucleophiles or electrophiles under acidic or basic conditions.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative.

Scientific Research Applications

    Chemistry: As an intermediate in the synthesis of more complex molecules.

    Biology: As a tool for studying biological processes and interactions.

    Medicine: Potential therapeutic applications due to its pharmacological properties.

    Industry: Use in the development of new materials or as a chemical reagent.

Mechanism of Action

The mechanism of action of 1-(2H-1,3-BENZODIOXOL-5-YLMETHYL)-4-(2-METHYL-3-NITROBENZOYL)PIPERAZINE would involve its interaction with specific molecular targets, such as enzymes or receptors. The pathways involved would depend on its specific biological activity, which could include modulation of neurotransmitter systems or inhibition of specific enzymes.

Comparison with Similar Compounds

Similar Compounds

    1-(2H-1,3-BENZODIOXOL-5-YLMETHYL)-4-(2-METHYL-3-NITROBENZOYL)PIPERAZINE: can be compared with other piperazine derivatives, such as:

Uniqueness

The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical and biological properties compared to other piperazine derivatives.

Properties

IUPAC Name

[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-(2-methyl-3-nitrophenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O5/c1-14-16(3-2-4-17(14)23(25)26)20(24)22-9-7-21(8-10-22)12-15-5-6-18-19(11-15)28-13-27-18/h2-6,11H,7-10,12-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRLRLLAUMXTMBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1[N+](=O)[O-])C(=O)N2CCN(CC2)CC3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-(2H-1,3-BENZODIOXOL-5-YLMETHYL)-4-(2-METHYL-3-NITROBENZOYL)PIPERAZINE
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1-(2H-1,3-BENZODIOXOL-5-YLMETHYL)-4-(2-METHYL-3-NITROBENZOYL)PIPERAZINE
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1-(2H-1,3-BENZODIOXOL-5-YLMETHYL)-4-(2-METHYL-3-NITROBENZOYL)PIPERAZINE
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1-(2H-1,3-BENZODIOXOL-5-YLMETHYL)-4-(2-METHYL-3-NITROBENZOYL)PIPERAZINE
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1-(2H-1,3-BENZODIOXOL-5-YLMETHYL)-4-(2-METHYL-3-NITROBENZOYL)PIPERAZINE
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1-(2H-1,3-BENZODIOXOL-5-YLMETHYL)-4-(2-METHYL-3-NITROBENZOYL)PIPERAZINE

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